![molecular formula C25H25N3O3S B2890129 (4-(Indolin-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone CAS No. 439128-75-3](/img/structure/B2890129.png)
(4-(Indolin-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone
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Overview
Description
(4-(Indolin-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone is a chemical compound that has gained considerable attention in the field of scientific research due to its potential applications in various fields. This compound is known for its unique chemical properties, and its synthesis method has been the subject of extensive research. In
Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The structural features of indole derivatives, such as the presence of a sulfonyl group, can be crucial for their interaction with viral components, potentially inhibiting viral replication.
Anti-inflammatory Activity
The anti-inflammatory potential of indole derivatives is well-documented. These compounds can modulate inflammatory pathways, thereby reducing inflammation. This property is particularly beneficial in the development of treatments for chronic inflammatory diseases .
Anticancer Activity
Indole derivatives have been explored for their anticancer activities. They can interact with various cellular targets, leading to the inhibition of cancer cell growth and proliferation. The sulfonylphenyl and phenylpiperazine moieties in the compound may contribute to its potential anticancer effects .
Anti-HIV Activity
Research has indicated that indole derivatives can also possess anti-HIV properties. By binding to specific receptors or interfering with viral enzymes, these compounds can prevent the replication of the HIV virus, offering a pathway for the development of new anti-HIV drugs .
Antioxidant Activity
The antioxidant activity of indole derivatives is another area of interest. These compounds can neutralize free radicals, which are harmful byproducts of cellular metabolism that can cause oxidative stress and damage to cells .
Antimicrobial and Antitubercular Activities
Indole derivatives have shown effectiveness against a variety of microbial pathogens, including those responsible for tuberculosis. Their structural diversity allows for the targeting of different microbial enzymes and pathways, making them valuable in the fight against infectious diseases .
Mechanism of Action
Target of Action
The compound “(4-(Indolin-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone” is a complex molecule that likely interacts with multiple targetsIt’s known that indole derivatives, which are part of this compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s known that indole derivatives can possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives have been shown to influence a variety of biological pathways due to their broad-spectrum biological activities . The compound could potentially affect pathways related to inflammation, viral replication, cancer cell proliferation, and more.
Result of Action
Based on the known activities of indole derivatives, it can be hypothesized that the compound may have anti-inflammatory effects , among others. For instance, it may reduce the production of pro-inflammatory cytokines like TNF-α and IL-1β .
properties
IUPAC Name |
[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S/c29-25(27-18-16-26(17-19-27)22-7-2-1-3-8-22)21-10-12-23(13-11-21)32(30,31)28-15-14-20-6-4-5-9-24(20)28/h1-13H,14-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSLHEAGBJMNIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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